N-phenyl-2-(2-phenylphenyl)aniline
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Overview
Description
N-phenyl-2-(2-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline molecule, which is further substituted with another phenyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(2-phenylphenyl)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(2-phenylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-phenyl-2-(2-phenylphenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen atom.
N-phenyl-2-naphthylamine: Another aromatic amine with a naphthyl group instead of a biphenyl group.
Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.
Uniqueness
N-phenyl-2-(2-phenylphenyl)aniline is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications that simpler aromatic amines may not be able to achieve .
Properties
Molecular Formula |
C24H19N |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-phenyl-2-(2-phenylphenyl)aniline |
InChI |
InChI=1S/C24H19N/c1-3-11-19(12-4-1)21-15-7-8-16-22(21)23-17-9-10-18-24(23)25-20-13-5-2-6-14-20/h1-18,25H |
InChI Key |
WJOZUXJBWJTHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
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